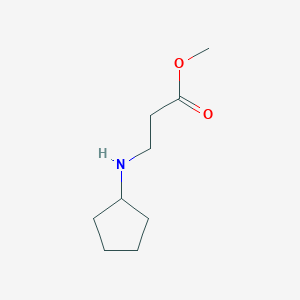

Methyl 3-(cyclopentylamino)propanoate

Description

Methyl 3-(cyclopentylamino)propanoate (C₉H₁₇NO₂) is an ester derivative featuring a cyclopentylamine substituent at the β-position of the propanoate backbone. It is synthesized via a Michael addition reaction between methyl acrylate and cyclopentylamine, forming a key intermediate in the preparation of hydrazide derivatives and bioactive compounds . This compound is available in high purity (≥95%) and is utilized in pharmaceutical research, particularly in the development of cholinesterase inhibitors and antioxidants . Its structural flexibility allows for modifications that influence biological activity, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name |

methyl 3-(cyclopentylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)6-7-10-8-4-2-3-5-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYUCALUVDREAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651267 | |

| Record name | Methyl N-cyclopentyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754125-43-4 | |

| Record name | Methyl N-cyclopentyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(cyclopentylamino)propanoate can be synthesized through the reaction of 3-amino-propionic acid methyl ester with cyclopentanone . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopentylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 3-(cyclopentylamino)propanoate serves as a crucial building block in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing drugs targeting specific receptors within the central nervous system. The compound's structural properties allow for modifications that enhance pharmacological activity and selectivity.

2. Neurotransmitter Interaction Studies

Due to its structural similarity to known neurotransmitters, this compound is being studied for its binding affinity with amine receptors. Understanding these interactions can lead to insights into the design of new therapeutics for neurological disorders.

3. Organic Synthesis

The compound is utilized in organic synthesis as an intermediate, facilitating the formation of more complex molecules through various chemical reactions. Its unique properties allow chemists to explore new synthetic pathways that may not be feasible with other compounds.

Case Study 1: Synthesis of Antidepressants

Recent studies have explored the use of this compound in synthesizing antidepressant compounds. Researchers have reported successful modifications that enhance the efficacy and reduce side effects compared to existing medications. The compound's ability to interact with serotonin receptors has been a focal point in these investigations.

Case Study 2: Development of C5aR Antagonists

In another study, this compound was employed as an intermediate in creating C5aR antagonists, which are promising candidates for treating inflammatory diseases. The synthesis route involved several steps where this compound played a pivotal role, demonstrating its versatility in drug development processes .

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(cyclopentylamino)propanoate belongs to a broader class of methyl 3-(substituted amino)propanoates. Below is a detailed comparison with analogous compounds, focusing on structural features, synthesis routes, and functional properties.

Structural and Functional Comparison

Research Findings and Implications

- Structure-Activity Relationships (SAR): The cyclopentyl group in this compound provides a balance of lipophilicity and steric hindrance, optimizing AChE binding compared to smaller (cyclobutyl) or bulkier (aryl) substituents .

- Thermodynamic Stability: Cycloalkylamino derivatives exhibit higher thermal stability than thiol or aromatic analogs, as evidenced by differential scanning calorimetry (DSC) studies .

- Commercial Availability: this compound is available in gram-scale quantities (1g–10g), while specialized derivatives like methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate are cost-prohibitive (e.g., $155.83/1g) .

Biological Activity

Methyl 3-(cyclopentylamino)propanoate, a compound with the molecular formula C₉H₁₇NO₂ and CAS number 754125-43-4, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its pharmacological profiles and mechanisms of action.

Synthesis

The synthesis of this compound involves several steps. A common method includes the reaction of methyl 3-aminopropanoate with cyclopentanone in the presence of sodium acetate and sodium triacetoxyborohydride, followed by hydrolysis with sodium hydroxide. The overall yield reported for this synthesis is approximately 55% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In particular, it has shown promising activity against various cancer cell lines:

- In vitro Studies : Research indicates that compounds with cyclopentyl substitutions exhibit selective inhibition against mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in lung cancer. For instance, a related compound with a cyclopentyl group demonstrated an IC₅₀ value of 41 nM against EGFR L858R/T790M mutations, indicating potent activity .

- Mechanism of Action : The mechanism through which this compound exerts its effects may involve interaction with specific protein targets associated with tumor growth and proliferation. The presence of the cyclopentyl group is believed to enhance binding affinity to these targets, thereby inhibiting cancer cell proliferation more effectively than compounds lacking such substitutions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have suggested that modifications in the molecular structure can significantly influence biological activity. For example:

- Cyclopentyl Group : The introduction of a cyclopentyl group at the amino position has been correlated with increased selectivity and potency against certain cancer cell lines. This structural feature appears to be crucial for enhancing the compound's interaction with target proteins involved in cancer progression .

Data Table: Biological Activity Overview

| Activity Type | Cell Line | IC₅₀ (nM) | Comments |

|---|---|---|---|

| Anticancer | EGFR L858R/T790M | 41 | Selective inhibition observed |

| Cytotoxicity | A549 (lung adenocarcinoma) | Not specified | Further studies needed for detailed profiling |

| Proliferation Inhibition | H460 (large cell lung carcinoma) | Not specified | Investigated alongside other novel compounds |

Case Study 1: Lung Cancer Cell Line Evaluation

A study evaluated the effects of this compound on A549 and H460 lung cancer cell lines. The compound exhibited significant inhibition of cell proliferation compared to controls, suggesting its potential as a therapeutic agent in treating non-small cell lung cancer (NSCLC). The study utilized Western blot analysis to assess changes in protein expression linked to cell cycle regulation, confirming the compound's role in modulating oncogenic pathways .

Case Study 2: Comparative Analysis with Other Derivatives

In comparative studies involving various derivatives of propanoate compounds, this compound was shown to outperform several analogs in terms of anticancer activity. This underscores the importance of structural features such as the cyclopentyl group in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(cyclopentylamino)propanoate, and how can reaction conditions be optimized?

- Methodology : A two-step approach is common: (1) Condensation of cyclopentylamine with methyl acrylate via Michael addition under inert conditions, followed by (2) purification via fractional distillation or column chromatography. Reaction optimization should focus on solvent polarity (e.g., methanol or THF), temperature (40–60°C), and stoichiometric ratios to minimize side products like unreacted cyclopentylamine or ester hydrolysis byproducts .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm purity via NMR (δ 3.6 ppm for methoxy group, δ 1.5–2.0 ppm for cyclopentane protons) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC with a C18 column (acetonitrile/water gradient, retention time ~8–10 min) and GC-MS (EI mode, m/z 171 [M+] fragment) .

- Structural Confirmation : FT-IR (C=O stretch at ~1730 cm⁻¹, N–H bend at ~1600 cm⁻¹) and high-resolution mass spectrometry (HRMS; calculated for C9H17NO2: 171.1259) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks . Avoid inhalation by working in a fume hood. Waste disposal must comply with local regulations for amine-containing organics .

- Storage : Store at 2–8°C in airtight, amber glass vials to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

- Troubleshooting Framework :

- Variable Control : Replicate experiments using identical reagents (e.g., anhydrous methyl acrylate) and moisture-free conditions to assess reproducibility .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., methyl 3-aminopropanoate from incomplete cyclopentylamine coupling) and adjust catalyst loading (e.g., 1 mol% triethylamine) .

Q. What computational or experimental strategies can predict the metabolic stability of this compound in biological systems?

- In Silico Modeling : Apply ADMET predictors (e.g., SwissADME) to estimate logP (~1.2) and CYP450 interaction profiles.

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS over 24 hours. Monitor ester hydrolysis to 3-(cyclopentylamino)propanoic acid as a primary metabolite .

Q. How does the stereoelectronic environment of the cyclopentyl group influence the compound’s reactivity in nucleophilic substitutions?

- Experimental Design :

- Substitution Reactions : React this compound with alkyl halides (e.g., methyl iodide) under basic conditions (K2CO3/DMF). Use NOESY NMR to confirm steric effects on regioselectivity.

- DFT Calculations : Model the transition state energy for nucleophilic attack at the ester carbonyl, comparing cyclopentyl vs. linear alkyl substituents .

Q. What are the implications of this compound’s stability under varying pH and temperature conditions for long-term storage?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.